molecular formula C17H16N2O5 B2808655 ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate CAS No. 338395-86-1

ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate

Cat. No.: B2808655
CAS No.: 338395-86-1
M. Wt: 328.324
InChI Key: LSKSOIAWGHQJDW-GFULKKFKSA-N
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Description

Ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate (CAS: 338395-86-1) is a conjugated enoate ester featuring a nitro-substituted 1,2-oxazole core linked to a phenyl group via an ethenyl bridge. The (E)-configuration of both ethenyl groups ensures planarity, which is critical for π-π stacking interactions and electronic conjugation. The nitro group at the 4-position of the oxazole ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-23-16(20)11-9-14-6-4-13(5-7-14)8-10-15-17(19(21)22)12(2)18-24-15/h4-11H,3H2,1-2H3/b10-8+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKSOIAWGHQJDW-GFULKKFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate can be achieved through a multi-step process:

    Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-4-nitro-1,2-diaminobenzene with an aldehyde.

    Ethenylation: The oxazole derivative can then undergo a Heck reaction with a suitable halide to introduce the ethenyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl prop-2-enoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Reduction of the nitro group: Formation of an amine derivative.

    Reduction of the ester group: Formation of an alcohol derivative.

    Substitution on the phenyl ring: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

Recent studies have highlighted the potential of compounds similar to ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate as anti-inflammatory agents. The compound's structure, featuring a nitro group and an oxazole moiety, suggests it may interact with biological pathways involved in inflammation and cancer progression.

Case Study: COX-II Inhibition

A related study demonstrated that compounds with similar structural motifs exhibited selective inhibition of cyclooxygenase-II (COX-II), an enzyme linked to inflammation and cancer. These compounds showed promising IC50 values, indicating their potential as therapeutic agents for inflammatory diseases and cancer treatment .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research indicates that derivatives of oxazole-containing compounds can exhibit significant antibacterial activity. This compound could be explored for its efficacy against various bacterial strains, contributing to the development of new antibiotics .

Photonic Applications

The photophysical properties of compounds related to this compound have garnered interest in the field of photonics. The ability to manipulate light through materials is crucial for developing advanced optical devices.

Case Study: Nonlinear Optical Behavior

Research has shown that oxazole derivatives exhibit nonlinear optical properties suitable for applications in optical limiting and switching devices. These characteristics can be harnessed in the design of advanced materials for telecommunications and laser technology .

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnti-inflammatory, anticancer agentsSelective COX-II inhibition; significant IC50 values
Antimicrobial ActivityDevelopment of new antibioticsSignificant antibacterial activity against strains
Materials SciencePhotonic devicesNonlinear optical properties for advanced applications

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with specific molecular targets. For instance, if used in biological systems, it may interact with enzymes such as esterases, leading to hydrolysis of the ester bond and release of the active components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Cores

a. Fluorinated Pyrazole Derivatives

describes three fluorinated pyrazole derivatives:

(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13)

(E)-3(5)-[β-(2,4-Difluoro-3-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (14)

(E)-3(5)-[β-(2,5-Difluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (15)

Property Compound 13 Compound 14 Compound 15 Target Compound
Core Structure Pyrazole Pyrazole Pyrazole 1,2-Oxazole
Substituents 3-Fluoro-4-hydroxyphenyl 2,4-Difluoro-3-hydroxyphenyl 2,5-Difluoro-4-hydroxyphenyl 3-Methyl-4-nitro-1,2-oxazol-5-yl
Electronic Effects Electron-withdrawing (F, -OH) Enhanced electron-withdrawing (2F, -OH) Moderate electron-withdrawing (2F, -OH) Strong electron-withdrawing (NO₂)
Synthesis Recrystallization (ethanol/chloroform/hexane) Chromatography (ethyl acetate/hexane) Chromatography (ethyl acetate/hexane) Not explicitly detailed in evidence

Key Differences :

  • The 1,2-oxazole core may exhibit stronger hydrogen-bonding acceptor capacity via the nitro group compared to pyrazole’s N-heteroatoms .
b. Quinoxaline and Oxazolidinone Derivatives

reports 3-{2-[(3-{(E)-2-[4-(Dimethylamino)-phenyl]ethenyl}quinoxalin-2-yl)oxy]-ethyl}-1,3-oxazolidin-2-one, a quinoxaline derivative with a dimethylamino-substituted ethenyl group.

Property Quinoxaline Derivative Target Compound
Aromatic Core Quinoxaline (two fused pyrazines) 1,2-Oxazole
Substituent 4-(Dimethylamino)phenyl 3-Methyl-4-nitro-1,2-oxazol-5-yl
Electronic Effects Electron-donating (NMe₂) Electron-withdrawing (NO₂)
Hydrogen Bonding Water-mediated H-bonding Likely weaker; nitro group may act as H-bond acceptor

Key Differences :

  • The dimethylamino group in the quinoxaline derivative facilitates hydrogen-bond donor interactions, whereas the nitro group in the target compound primarily acts as an acceptor .

Ethenyl Linker and Conformational Analysis

The (E)-ethenyl linker is a structural hallmark shared by the target compound and analogs in , and 12.

Comparative Conformational Data
Compound Linker Configuration Planarity Crystallographic Tool
Target Compound (E,E) Likely planar SHELXL (refinement)
Pyrazole Derivatives (13–15) (E) Planar (confirmed by NMR) ORTEP-3
Quinoxaline Derivative (E) Twisted (30.12° dihedral) WinGX

Insights :

  • Planar ethenyl linkers enhance conjugation and UV absorption properties, critical for optoelectronic applications.
  • Twisting in the quinoxaline derivative disrupts conjugation, reducing photostability compared to the target compound .

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound are absent in the evidence, structural analogs provide clues:

  • Hydramethylnon (): A trifluoromethylphenyl-substituted hydrazone with pesticidal activity. The nitro group in the target compound may similarly enhance binding to biological targets via dipole interactions .
  • Montelukast Analog (): Features a chloroquinoline-ethenyl group. The target compound’s nitro-oxazole system could mimic quinoline’s aromatic stacking in receptor binding .

Characterization

Technique Application Example
NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) Substituent identification, configuration analysis Used for pyrazoles ()
X-ray Crystallography Confirm (E)-configuration, planarity SHELXL refinement ()
Elemental Analysis Verify purity and stoichiometry Applied to pyrazoles ()

Biological Activity

Ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate, commonly referred to as a derivative of oxazole compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H22N4O3

CAS Number: 338395-86-1

The compound features an ethyl ester functional group linked to a prop-2-enoate backbone with a substituted oxazole moiety. The presence of the nitro group and the double bond in the structure contributes to its reactivity and biological interactions.

Anticancer Potential

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit key signaling pathways involved in cancer progression, particularly the PI3K/Akt pathway. This pathway is crucial for cell survival and proliferation, making it a prime target for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of PI3K/Akt signaling
Anti-inflammatoryCOX-II inhibition
AntioxidantScavenging free radicals

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Similar oxazole derivatives have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which play a pivotal role in the inflammatory response. In vitro studies have demonstrated that these compounds can reduce inflammation markers significantly .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound inhibits enzymes such as COX-II, reducing the production of pro-inflammatory mediators.
  • Modulation of Signaling Pathways : By affecting pathways like PI3K/Akt, it can induce apoptosis in cancer cells while sparing normal cells.
  • Antioxidant Activity : The presence of nitro groups in the structure enhances its ability to neutralize free radicals, contributing to its protective effects against oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of similar oxazole derivatives in xenograft models. Results showed that these compounds significantly reduced tumor growth compared to controls, indicating their potential as therapeutic agents in oncology .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of compounds with similar structures. The results demonstrated a marked reduction in edema and inflammatory cytokines in animal models treated with these derivatives .

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